1,2,3,4-Tetrahydro-1,8-naphthyridin-4-OL
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Overview
Description
1,2,3,4-Tetrahydro-1,8-naphthyridin-4-OL is a heterocyclic compound with the molecular formula C8H10N2O. It is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by a fused ring system containing nitrogen atoms, making it a valuable scaffold in drug discovery and development.
Preparation Methods
The synthesis of 1,2,3,4-Tetrahydro-1,8-naphthyridin-4-OL can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Friedländer synthesis, which involves the condensation of 2-aminopyridine with a carbonyl compound, is a widely used approach . Additionally, multicomponent reactions (MCRs) have been employed to construct the naphthyridine core efficiently . Industrial production methods often focus on optimizing these synthetic routes to achieve high yields and purity.
Chemical Reactions Analysis
1,2,3,4-Tetrahydro-1,8-naphthyridin-4-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.
Substitution: It can undergo substitution reactions, where functional groups are introduced into the naphthyridine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents employed.
Scientific Research Applications
1,2,3,4-Tetrahydro-1,8-naphthyridin-4-OL has a wide range of scientific research applications:
Biology: This compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, including antibacterial and anticancer activities.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-1,8-naphthyridin-4-OL involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
1,2,3,4-Tetrahydro-1,8-naphthyridin-4-OL can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydro-1,8-naphthyridine: This compound lacks the hydroxyl group present in this compound, which can influence its reactivity and biological activity.
1,2,3,4-Tetrahydro-1,8-naphthyridin-4-one:
The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1,2,3,4-tetrahydro-1,8-naphthyridin-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-7-3-5-10-8-6(7)2-1-4-9-8/h1-2,4,7,11H,3,5H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEDXSQOXUIMEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C1O)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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